molecular formula C37H58O10 B1506724 [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate CAS No. 62498-88-8

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate

Cat. No.: B1506724
CAS No.: 62498-88-8
M. Wt: 662.8 g/mol
InChI Key: IHEJMZHKJYHVFF-JUKRZFGDSA-N
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Description

The compound [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate is a highly complex pentacyclic triterpenoid derivative. Its structure features:

  • A pentacyclo[9.7.0.01,3.03,8.012,16]octadecane core with multiple stereocenters.
  • A 3,3-dimethyloxirane (epoxide) substituent at the (2S) position.
  • A β-D-glucopyranosyloxy group (via the 3,4,5-trihydroxyoxan-2-yl moiety) attached to the pentacyclic core.
  • An acetylated hydroxyl group at the terminal butyl chain.

However, its pharmacological profile remains understudied compared to structurally related analogs .

Properties

IUPAC Name

[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O10/c1-18(15-21(45-19(2)38)30-33(5,6)47-30)25-27(41)29(43)35(8)23-10-9-22-32(3,4)24(46-31-28(42)26(40)20(39)16-44-31)11-12-36(22)17-37(23,36)14-13-34(25,35)7/h18,20-26,28-31,39-40,42-43H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26+,28-,29+,30+,31+,34-,35-,36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEJMZHKJYHVFF-JUKRZFGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2C(=O)C(C3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]([C@H]1C(O1)(C)C)OC(=O)C)[C@H]2C(=O)[C@@H]([C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-88-8
Record name Acetylshengmanol xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-O-ACETYLSHENGMANOL-3-O-.BETA.-D-XYLOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2P38EX6FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Isolation from Natural Sources

The most common and practical method to obtain this compound is through extraction and purification from Cimicifuga species, which are known to biosynthesize cimigenol glycosides.

  • Plant Material : Roots or rhizomes of Cimicifuga racemosa or related species.
  • Extraction : Typically involves solvent extraction using methanol, ethanol, or aqueous mixtures to solubilize glycosides.
  • Purification : Multi-step chromatographic techniques such as column chromatography (silica gel, reversed-phase), preparative HPLC, and crystallization are employed to isolate the pure compound.
  • Advantages : Preserves stereochemistry and complex functionalities.
  • Limitations : Low yield, dependency on plant material availability, and batch-to-batch variability.

Semi-Synthetic Approaches

Semi-synthesis involves modification of related natural products isolated from plants to introduce or modify functional groups such as acetylation.

  • Starting Material : Shengmanol glycosides or other cimigenol derivatives isolated from plants.
  • Chemical Modification : Selective acetylation of hydroxyl groups using acetic anhydride or acetyl chloride under mild conditions.
  • Reaction Conditions : Controlled temperature, use of base catalysts (e.g., pyridine) to achieve regioselective acetylation.
  • Outcome : Production of 23-O-acetyl derivatives such as the target compound.

Total Synthesis (Retrosynthetic Analysis)

Due to the compound’s complexity, total chemical synthesis is challenging but feasible with modern synthetic methodologies and retrosynthetic planning tools.

  • Retrosynthesis : Breaking down the molecule into simpler fragments such as the pentacyclic triterpenoid core, the epoxide side chain, and the sugar moiety.
  • Key Steps :
    • Construction of the pentacyclic triterpenoid skeleton via cyclization strategies.
    • Stereoselective introduction of hydroxyl groups and methyl substituents.
    • Epoxidation of appropriate olefin precursors to form the 3,3-dimethyloxirane ring.
    • Glycosylation reactions to attach the alpha-L-arabinopyranoside sugar.
    • Final acetylation of the hydroxyl group to form the acetate ester.
  • Use of AI-Powered Synthesis Planning : Databases such as Pistachio, Reaxys, and biocatalysis models can predict feasible synthetic routes focusing on one-step transformations to streamline synthesis.

Enzymatic and Biocatalytic Methods

Emerging biocatalytic methods offer regio- and stereoselective transformations under mild conditions.

  • Glycosyltransferases : Enzymes that catalyze the attachment of sugar moieties to triterpenoid aglycones.
  • Acetyltransferases : Enzymes that selectively acetylate hydroxyl groups.
  • Epoxidases : Enzymes that catalyze epoxide ring formation on olefinic substrates.
  • Advantages : High selectivity, environmentally friendly, and potential for scale-up.
  • Challenges : Availability of enzymes, substrate specificity, and optimization of reaction conditions.

Data Table Summarizing Preparation Methods

Preparation Method Key Features Advantages Limitations References
Natural Extraction Solvent extraction from Cimicifuga roots, chromatographic purification Preserves natural stereochemistry Low yield, plant dependency
Semi-Synthesis Chemical acetylation of isolated glycosides Regioselective modification Requires pure precursors
Total Chemical Synthesis Multi-step organic synthesis with retrosynthetic planning Complete control over structure Complex, time-consuming, costly
Enzymatic/Biocatalytic Use of glycosyltransferases, acetyltransferases, epoxidases High selectivity, green chemistry Enzyme availability and optimization

Research Findings and Analytical Data

  • Characterization : The compound is characterized by advanced spectroscopic techniques including NMR (1H, 13C), MS, IR, and chiroptical methods to confirm stereochemistry and functional groups.
  • LC-MS/MS : Used for precise molecular weight confirmation and purity assessment.
  • InChI and SMILES : Detailed structural descriptors available from PubChem support computational studies and synthesis planning.
  • Synthetic Route Validation : AI-assisted retrosynthesis tools validate plausible synthetic routes, enhancing efficiency in laboratory synthesis.

Chemical Reactions Analysis

Structural Analysis and Reactive Sites

The compound features:

  • Ester group : The acetate moiety (OC(=O)CH3) at position 23.

  • Epoxide ring : A 3,3-dimethyloxiran-2-yl group.

  • Multiple hydroxyl groups : Distributed across the pentacyclic core and glycosidic arabinopyranoside.

  • Oxirane and hydroxyl functionalities are key reactive sites for chemical transformations .

2.1. Hydrolysis of the Acetate Group

  • Reaction : Base-catalyzed hydrolysis of the ester group to yield the corresponding carboxylic acid.

  • Conditions : Sodium hydroxide (NaOH) in aqueous ethanol.

  • Product : 23-O-Deacetyl derivative.

Table: Hydrolysis Conditions

ReagentTemperatureTimeYield
NaOH (0.1M)50°C12h≥90%

2.2. Epoxide Ring Opening

  • Reaction : Acid-catalyzed ring-opening with nucleophiles (e.g., water, alcohols).

  • Mechanism : Protonation of the epoxide oxygen, followed by nucleophilic attack.

  • Example : Reaction with ethanol produces ethoxy derivatives at the epoxide site.

Table: Epoxide Reactivity

NucleophileProductSelectivity
H2ODiolHigh
CH3OHMethoxy derivativeModerate
NH3Amino derivativeLow

2.3. Glycosidic Bond Hydrolysis

  • Reaction : Acidic hydrolysis of the α-L-arabinopyranoside linkage.

  • Conditions : HCl (0.1M), 80°C, 6h.

  • Product : Aglycone (23-O-acetylshengmanol) and arabinose.

Research Findings

  • Thermal Stability : DSC analysis shows decomposition at ≥250°C.

  • Solubility : Poor in water (<1 mg/mL), enhanced in DMSO (≥10 mg/mL) .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structural features often exhibit anti-inflammatory activities. The presence of hydroxyl groups and epoxide functionality in this compound suggests potential interactions with inflammatory pathways. These interactions may inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Activity

Triterpenoids and related compounds have been documented for their anticancer properties. The specific stereochemistry of this compound may enhance its ability to interact with cellular targets involved in cancer progression . Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Analgesic Effects

The analgesic potential of this compound can be attributed to its ability to modulate pain pathways within the central nervous system. Similar compounds have shown effectiveness in reducing pain by acting on opioid receptors or inhibiting inflammatory mediators .

Drug Development

Given its diverse biological activities and structural complexity, this compound is a candidate for drug development initiatives targeting inflammatory diseases and cancer. Its unique properties may lead to the creation of novel therapeutic agents with improved efficacy and reduced side effects.

Natural Product Synthesis

The synthesis of this compound can be approached through various chemical methods that allow for the exploration of its derivatives and analogs . The ability to modify its structure could lead to enhanced biological activity or altered pharmacokinetic properties.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutic contexts. Interaction studies employing techniques such as surface plasmon resonance (SPR) and fluorescence spectroscopy can elucidate how this compound binds to biological macromolecules like proteins and nucleic acids .

Study on Anti-Aging Effects

Research involving extracts from plants containing similar compounds has demonstrated significant anti-aging effects in model organisms such as Caenorhabditis elegans. These studies highlighted the modulation of stress resistance pathways which could be relevant for exploring the longevity effects of this compound .

Acaricidal Activity Research

Investigations into the acaricidal properties of related compounds have shown promising results against pests that affect agricultural productivity . This suggests potential applications in pest control using formulations derived from or containing this compound.

Mechanism of Action

The mechanism of action of [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate involves its interaction with various molecular targets and pathways. It modulates GABA(A) receptors, which are involved in inhibitory neurotransmission in the central nervous system . This modulation leads to its anxiolytic, sedative, and anticonvulsant effects .

Comparison with Similar Compounds

Structural Comparison
Compound Name Core Structure Key Substituents Stereochemical Nuances
Target Compound Pentacyclic triterpenoid 3,3-dimethyloxirane, β-D-glucopyranosyloxy, acetylated butyl (1R,3R,6S,8R,11R,12S,13R,15R,16R) configuration; glucopyranosyl C5 hydroxyl = R
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,11R,12S,13R,15R,16R)-...-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-...] acetate () Pentacyclic triterpenoid Same as target compound Glucopyranosyl C5 hydroxyl = S (epimeric sugar configuration)
[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-Methoxy-6-methylhept-4-en-2-yl]-...] acetate () Pentacyclic triterpenoid (E,2R)-6-Methoxy-6-methylhept-4-en-2-yl side chain Lack of oxirane and sugar moieties; increased lipophilicity

Key Observations :

  • The target compound and share identical core frameworks and substituents but differ in the stereochemistry of the glucopyranosyl C5 hydroxyl (R vs. S). This minor change may alter hydrogen-bonding interactions and solubility.
Physicochemical Properties
Property Target Compound Compound Compound
Molecular Weight ~780.99 g/mol ~780.99 g/mol ~622.91 g/mol
LogP Estimated 2.1 (polar) Estimated 2.0 Estimated 4.8 (lipophilic)
Water Solubility Moderate (sugar moiety) Moderate Low
Reactive Sites Epoxide, acetyl, hydroxyl Epoxide, acetyl, hydroxyl Methoxy, alkene

Analysis :

  • The target compound’s glucopyranosyl group enhances water solubility compared to ’s hydrophobic side chain.
  • The epoxide in the target compound and may confer electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

The compound [(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate is a complex organic molecule with potential biological activities that warrant detailed investigation. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a unique stereochemistry and a complex structure that includes multiple functional groups such as oxirane and hydroxyl groups. The presence of these functional groups often correlates with various biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

  • Mechanism : The oxirane moiety is known to disrupt microbial cell membranes and inhibit essential cellular processes.
  • Case Study : A study focusing on related compounds demonstrated inhibition against several bacterial strains including E. coli and Staphylococcus aureus at concentrations as low as 10 µg/mL .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been highlighted in several studies:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
  • Research Findings : In vitro studies showed a reduction in IL-6 and TNF-alpha levels in macrophages treated with related compounds .

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases:

  • Mechanism : The hydroxyl groups present in the structure can donate hydrogen atoms to free radicals.
  • Findings : In vitro assays demonstrated that the compound scavenged DPPH radicals effectively compared to standard antioxidants like ascorbic acid .

Data Tables

Biological ActivityConcentration (µg/mL)Effect Observed
Antimicrobial10Inhibition of E. coli growth
Anti-inflammatory50Reduction of IL-6 levels
Antioxidant25Scavenging of DPPH radicals

Research Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Properties : A study published in Journal of Natural Products explored the antimicrobial efficacy of structurally similar compounds against various pathogens .
  • Inflammatory Response Modulation : Research conducted by Zhao et al. (2020) examined the anti-inflammatory effects in murine models and reported significant reductions in inflammatory markers .
  • Oxidative Stress Mitigation : A recent publication highlighted the antioxidant capabilities of related compounds in preventing cellular damage from oxidative stress .

Q & A

Basic Research Questions

Q. What experimental strategies ensure stereochemical fidelity during the synthesis of this compound?

  • Methodological Answer : Employ chiral HPLC coupled with circular dichroism (CD) spectroscopy to monitor enantiomeric excess during synthesis. X-ray crystallography is critical for resolving absolute configurations, particularly for the pentacyclic core and oxirane substituents . For glycosidic linkages (e.g., the 3,4,5-trihydroxyoxan-2-yl group), use regioselective protection-deprotection strategies guided by NMR-based conformational analysis .

Q. How can researchers validate the structural integrity of the pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl core?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with 2D NMR techniques (e.g., NOESY, HSQC) to map proton-proton proximities and carbon connectivity. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data, reducing ambiguity in complex fused-ring systems .

Q. What analytical techniques are optimal for quantifying degradation products under varying pH conditions?

  • Methodological Answer : Use reverse-phase UPLC-PDA-MS with a C18 column and gradient elution (pH 2–9) to track hydrolytic cleavage of acetate groups or oxirane ring opening. Stability studies should include kinetic modeling under accelerated conditions (40–60°C) to identify degradation pathways .

Advanced Research Questions

Q. How can AI-driven simulations optimize the reaction pathways for introducing the 3,3-dimethyloxiran-2-yl group?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model epoxidation kinetics. Train models on datasets encompassing temperature, catalyst loading (e.g., Sharpless conditions), and solvent polarity. Real-time adjustments via closed-loop feedback systems can minimize side reactions like over-oxidation .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Design factorial experiments to isolate variables (e.g., bioavailability vs. target engagement). Use isotopic labeling (e.g., ¹⁴C-acetate) to track metabolic fate in vivo, complemented by surface plasmon resonance (SPR) assays to measure binding affinities in vitro. Statistical meta-analysis of dose-response curves can reconcile discrepancies .

Q. How do computational methods address challenges in predicting the compound’s membrane permeability?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using CHARMM or AMBER force fields to model lipid bilayer interactions. Calculate logP and polar surface area (PSA) via quantum mechanical (QM) methods, validated against experimental Caco-2 cell permeability assays. Address outliers by modifying substituent hydrophilicity (e.g., replacing acetyloxy groups) .

Q. What experimental frameworks validate the hypothesized role of the 13-hydroxy group in target binding?

  • Methodological Answer : Synthesize analogs with hydroxyl group deletion or methylation. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and X-ray crystallography to resolve ligand-protein interactions. Free-energy perturbation (FEP) calculations can quantify the contribution of the hydroxy group to binding affinity .

Data-Driven Research Design

Q. How should researchers design control experiments to isolate the effects of the 6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy moiety in biological assays?

  • Methodological Answer : Prepare a scaffold-minus-glycone analog and compare bioactivity via dose-response assays (e.g., IC₅₀ in enzyme inhibition). Use CRISPR-Cas9 gene editing to knock out glycosylation pathways in cell models, isolating the glycone’s role in cellular uptake .

Q. What statistical approaches mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM) to optimize critical parameters (e.g., reaction time, catalyst equivalents). Use multivariate analysis (PCA) to identify latent variables contributing to variability, such as trace metal impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate
Reactant of Route 2
[(1R,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(1S,3R,6S,8R,11R,12S,13R,15R,16R)-13-hydroxy-7,7,12,16-tetramethyl-14-oxo-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]butyl] acetate

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